4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
Description
4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a cyclopropyl substituent at the 4-position and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position. The Fmoc group is widely used in peptide synthesis due to its orthogonality in protecting amines and its ease of removal under mild basic conditions . This compound serves as a critical intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of peptidomimetics and constrained analogs with enhanced metabolic stability .
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-12-24(11-19(20)14-9-10-14)23(27)28-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,19-21H,9-13H2,(H,25,26) |
InChI Key |
IVFPTFDNRGYYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Core Structure Assembly
The target molecule’s architecture demands concurrent attention to three key features:
- Pyrrolidine ring construction with precise stereochemistry.
- Cyclopropane group installation at the C4 position.
- Fmoc protection of the nitrogen atom and carboxylic acid retention at C3.
Two primary strategies dominate the literature:
- Stepwise assembly involving cyclopropanation of preformed pyrrolidine intermediates.
- Convergent synthesis leveraging cyclopropyl-containing precursors during pyrrolidine ring formation.
Stepwise Preparation Methods
Pyrrolidine Ring Formation and Functionalization
The pyrrolidine core is often synthesized via Ni-catalyzed cyclization of putrescine , as demonstrated in a foundational patent. Heating putrescine with a supported nickel catalyst (100–160°C) induces ammonia elimination, yielding pyrrolidine. While this method produces the parent heterocycle, subsequent modifications are required to install the cyclopropyl and carboxylic acid groups.
Key Reaction:
$$
\text{Putrescine} \xrightarrow[\text{Ni catalyst}]{100-160^\circ \text{C}} \text{Pyrrolidine} + \text{NH}_3 \uparrow \quad
$$
Challenges :
Cyclopropanation of Pyrrolidine Derivatives
The trans-cyclopropane motif is introduced via N-ylide-mediated cyclopropanation , adapted from methods developed for pyrimidinyl cyclopropanes. A palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to a vinylpyrimidine precursor generates a diene intermediate, which undergoes cyclopropanation with tert-butyl bromoacetate in the presence of DABCO.
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (1 mol%) | |
| Ligand | dppf (1 mol%) | |
| Cyclopropanating Agent | tert-Butyl bromoacetate | |
| Base | Cs₂CO₃ | |
| Temperature | 80°C | |
| Yield | 58% over 3 steps |
Mechanistic Insight :
The reaction proceeds via ammonium ylide formation, which transfers a carbene to the double bond, yielding the cyclopropane ring.
Fmoc Protection and Carboxylic Acid Activation
The Fmoc group is introduced using Fmoc-Cl or Fmoc-Osu under basic conditions. A protocol from Ambeed details Fmoc protection during SPPS:
- Resin Conditioning : 2-Chlorotrityl resin swelled in DCM/DMF.
- Coupling : Fmoc-amino acid (3 eq) with Oxyma Pure/DIC in DMF (90 min).
- Deprotection : 20% piperidine in DMF (2 × 1 min, 1 × 10 min).
Critical Data :
Analytical Characterization
Applications in Peptide Synthesis
The compound’s Fmoc group enables seamless integration into SPPS workflows:
- Resin Loading : 2-Chlorotrityl resin ensures high loading efficiency.
- Coupling Efficiency : Oxyma Pure/DIC minimizes racemization.
- Cleavage : 30% TFA/DCM liberates the peptide while preserving acid-labile groups.
Case Study :
A CEM Liberty Blue synthesizer achieved 0.250 mmol-scale production using Fmoc/t-Bu chemistry, underscoring industrial applicability.
Challenges and Optimization
Stereochemical Control
Chemical Reactions Analysis
4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and other biologically active compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly in the context of peptide synthesis.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional groups within the molecule. The cyclopropyl and pyrrolidine groups contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Trifluoromethyl : The cyclopropyl group in the target compound provides steric bulk without electronegative effects, whereas the trifluoromethyl group in enhances lipophilicity and metabolic resistance.
- Pyrrolidine vs. Piperazine/Piperidine : The six-membered piperazine/piperidine rings (e.g., ) offer greater flexibility but reduced conformational constraint compared to the five-membered pyrrolidine core.
Key Observations :
- Yields for Fmoc-protected analogs range from 68–70% , suggesting similar efficiency for the target compound.
- Purification often involves precipitation with solvents like AcOEt/hexane .
Physicochemical and Functional Properties
Biological Activity
4-Cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, also known as rac-(3R,4R)-4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and implications for drug development.
The molecular formula of this compound is with a molecular weight of approximately 365.42 g/mol. The structure features a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are known to influence its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrrolidine derivatives have shown efficacy against various cancer cell lines, suggesting that the structural components of this compound may contribute to similar effects.
Table 1: Antitumor Activity of Pyrrolidine Derivatives
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the Fmoc group enhances solubility and bioavailability, while the cyclopropyl moiety may interact with specific biological targets, potentially including kinases involved in cancer progression.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Core : The initial step involves creating the pyrrolidine structure through cyclization reactions.
- Introduction of the Cyclopropyl Group : This can be achieved via nucleophilic substitution reactions.
- Fmoc Protection : The final step involves attaching the Fmoc group to enhance stability and facilitate further functionalization.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential against tumors.
- In Vitro Studies : Cell viability assays have demonstrated promising results in inhibiting growth in cancer cell lines.
Q & A
Q. What are the recommended safety protocols for handling 4-cyclopropyl-1-Fmoc-pyrrolidine-3-carboxylic acid derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .
- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture and direct sunlight .
- Emergency Measures: In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
Q. How can researchers verify the purity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Target ≥95% purity for peptide synthesis applications.
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ expected for C24H26N2O4 is 406.19 g/mol).
- NMR: Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 1.0–1.5 ppm (cyclopropyl CH2 groups) .
Q. What are common synthetic routes for introducing the cyclopropyl group into pyrrolidine-based scaffolds?
Methodological Answer:
- Stepwise Synthesis:
- Core Formation: Prepare pyrrolidine-3-carboxylic acid via asymmetric hydrogenation of enamines.
- Cyclopropanation: Use Simmons-Smith conditions (Zn/Cu couple with CH2I2) or transition-metal catalysis (e.g., Rh2(OAc)4) for stereocontrolled cyclopropane ring addition .
- Fmoc Protection: React with Fmoc-Cl in anhydrous DCM under basic conditions (e.g., DIEA) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing sterically hindered analogs of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict transition states and steric effects in cyclopropanation steps.
- Reaction Path Screening: Apply algorithms like the Artificial Force Induced Reaction (AFIR) to identify low-energy pathways for ring closure .
- Case Study: For a bromophenyl-substituted analog (CAS: 2580096-21-3), computational screening reduced reaction optimization time by 40% compared to trial-and-error methods .
Q. How should researchers address contradictory spectral data during structural characterization?
Methodological Answer:
- Root-Cause Analysis:
- NMR Discrepancies: Check for residual solvents (e.g., DMSO-d6 peaks at δ 2.5 ppm) or rotameric equilibria in the Fmoc group.
- MS Anomalies: Investigate adduct formation (e.g., Na<sup>+</sup>/K<sup>+</sup>) or degradation products (e.g., fluorenylmethanol from Fmoc cleavage).
- Resolution Workflow:
Q. What strategies improve yield in solid-phase peptide synthesis (SPPS) using this Fmoc-protected building block?
Methodological Answer:
-
Coupling Optimization:
-
Table: Comparative Coupling Efficiency
Activator Solvent Temp (°C) Yield (%) HATU/Oxyma DMF 25 78 HATU/Oxyma DMF 45 92 DIC/HOBt NMP 25 65
Q. How do structural analogs with fluorine or sulfur substitutions impact bioactivity?
Methodological Answer:
- Fluorine Analogs:
- Example: 3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acid (CAS: N/A) shows enhanced metabolic stability due to C-F bonds .
- Sulfur-Containing Analogs:
Data Contradiction & Validation
Q. What experimental controls are critical when observing unexpected byproducts in Fmoc deprotection?
Methodological Answer:
- Controls to Implement:
- Blank Reaction: Run deprotection (20% piperidine/DMF) without the compound to rule out reagent impurities.
- Time-Course Analysis: Monitor byproduct formation via LC-MS at 1, 5, and 10 min intervals.
- Common Byproducts: Fluorenylmethyl adducts (m/z 179.1) from overexposure to base .
Ecological & Toxicity Considerations
Q. What are the environmental risks associated with lab-scale disposal of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
